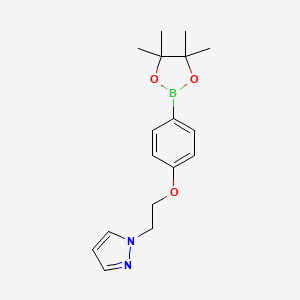

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrazole. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The name systematically describes the molecular structure starting from the pyrazole core, proceeding through the ethyl linker, to the phenoxy substituent, and finally to the boronate ester functionality.

The compound is registered under Chemical Abstracts Service number 957061-20-0. This unique identifier provides unambiguous reference to the specific molecular structure within chemical databases and literature. Alternative nomenclature includes the descriptor "4-[2-(1H-Pyrazol-1-yl)ethoxy]benzeneboronic acid, pinacol ester," which emphasizes the boronic acid derivative nature of the molecule.

The molecular descriptor codes provide additional structural identification. The International Chemical Identifier string is InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-5-10-19-20/h5-11H,12-13H2,1-4H3. The corresponding Simplified Molecular Input Line Entry System notation is CC1(C)OB(OC1(C)C)c2ccc(OCCn3cccn3)cc2. These standardized representations enable computational analysis and database searching across chemical informatics platforms.

Molecular Formula and Isotopic Composition

The molecular formula of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole is C17H23BN2O3. This formula indicates the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 314.20 daltons.

The isotopic composition of this compound reflects the natural abundance distributions of its constituent elements. Carbon atoms in the molecule predominantly exist as carbon-12, which comprises approximately 98.9% of natural carbon, with carbon-13 representing the remaining 1.1%. The hydrogen atoms are primarily protium (hydrogen-1), constituting over 99.98% of natural hydrogen, with trace amounts of deuterium (hydrogen-2).

The boron atom in the dioxaborolane ring system consists of two stable isotopes in their natural abundance ratios. Boron-11 makes up approximately 80% of natural boron, while boron-10 comprises the remaining 20%. Nitrogen atoms exist predominantly as nitrogen-14, which represents about 99.6% of naturally occurring nitrogen, with nitrogen-15 forming the minor isotope at 0.4%. The oxygen atoms are primarily oxygen-16, accounting for approximately 99.76% of natural oxygen, with minor contributions from oxygen-17 and oxygen-18.

| Element | Count | Primary Isotope | Natural Abundance (%) | Secondary Isotope | Natural Abundance (%) |

|---|---|---|---|---|---|

| Carbon | 17 | Carbon-12 | 98.9 | Carbon-13 | 1.1 |

| Hydrogen | 23 | Hydrogen-1 | 99.98 | Hydrogen-2 | 0.02 |

| Boron | 1 | Boron-11 | 80.0 | Boron-10 | 20.0 |

| Nitrogen | 2 | Nitrogen-14 | 99.6 | Nitrogen-15 | 0.4 |

| Oxygen | 3 | Oxygen-16 | 99.76 | Oxygen-17/18 | 0.24 |

Structural Features: Boronate Ester, Pyrazole Ring, and Phenoxy-Ethyl Linkage

The molecular architecture of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole encompasses three distinct structural domains, each contributing unique chemical properties to the overall molecular behavior. The boronate ester functionality, specifically the tetramethyl-1,3,2-dioxaborolan-2-yl group, represents a pinacol ester derivative of phenylboronic acid. This structural motif provides exceptional stability compared to other boronic acid derivatives, with the bulky tetramethyl substitution pattern offering steric protection around the boron center.

The boronate ester exhibits a six-membered dioxaborolane ring containing the boron atom in a tetrahedral coordination environment. The four methyl substituents on the adjacent carbon atoms create significant steric hindrance that prevents hydrolysis and decomposition under ambient conditions. This stability enhancement makes the compound particularly valuable in synthetic applications where moisture sensitivity would otherwise limit utility.

The pyrazole ring system forms the terminal heterocyclic component of the molecule. This five-membered aromatic ring contains two nitrogen atoms in adjacent positions, designated as nitrogen-1 and nitrogen-2 according to International Union of Pure and Applied Chemistry numbering conventions. The pyrazole nucleus exhibits characteristic aromatic properties with delocalized electron density across the ring system. The substitution pattern places the ethyl linker at the nitrogen-1 position, creating a 1-substituted pyrazole derivative.

The phenoxy-ethyl linkage serves as the connecting bridge between the pyrazole ring and the boronate ester functionality. This structural element consists of an ethylene glycol ether derivative where one terminus connects to the pyrazole nitrogen and the other forms an ether bond with the para-position of the phenyl ring. The phenoxy group exhibits characteristic ether properties with the oxygen atom providing both electron-donating resonance effects to the aromatic ring and conformational flexibility through rotation around the carbon-oxygen bond.

| Structural Domain | Chemical Formula | Key Features | Bond Types |

|---|---|---|---|

| Boronate Ester | C6H12BO2 | Pinacol protection, tetrahedral boron | B-O, C-C, C-H |

| Phenoxy Group | C6H4O | Aromatic ring, ether linkage | C-C aromatic, C-O ether |

| Ethyl Linker | C2H4 | Flexible spacer | C-C, C-H |

| Pyrazole Ring | C3H3N2 | Heteroaromatic, nitrogen donors | C-N, C-C aromatic, N-N |

Tautomerism and Conformational Analysis

The tautomeric behavior of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole is primarily governed by the pyrazole ring system, which exhibits characteristic annular prototropic tautomerism. In unsubstituted pyrazoles, rapid interconversion occurs between nitrogen-1 and nitrogen-2 protonation states through migration of the hydrogen atom between the two ring nitrogen atoms. However, the presence of the bulky ethoxy substituent at nitrogen-1 effectively locks the tautomeric state, preventing the typical dynamic behavior observed in simple pyrazoles.

The substitution pattern creates a kinetically stabilized 1-substituted pyrazole that does not undergo tautomeric interconversion under normal conditions. This stabilization occurs because the nitrogen-2 position lacks the necessary hydrogen atom for tautomeric rearrangement, and the steric bulk of the ethoxy-phenyl-boronate substituent prevents migration to that position. Theoretical studies of similar 1-substituted pyrazoles indicate that the tautomeric equilibrium is shifted entirely toward the 1-substituted form when bulky alkyl or aryl groups occupy the nitrogen-1 position.

The conformational analysis reveals multiple degrees of rotational freedom within the molecule. The ethyl linker between the pyrazole ring and phenoxy group provides significant conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds. The phenoxy ether linkage introduces additional rotational freedom around the aromatic carbon-oxygen bond. Studies of similar phenoxy ether systems demonstrate that the preferred conformation depends on electronic interactions between the aromatic ring and the ether oxygen atom.

The conformational preferences are influenced by the electronic nature of the substituents on the aromatic ring. The para-boronate ester group acts as an electron-withdrawing substituent, which affects the rotational barrier around the phenyl-oxygen bond. Theoretical calculations suggest that the anti conformation, where the ether oxygen points away from the boronate substituent, is energetically favored due to reduced steric interactions and optimal orbital overlap.

The boronate ester component exhibits restricted rotation around the boron-carbon bond due to partial double bond character arising from boron-carbon π-interactions. The pinacol framework constrains the boron center in a specific geometry that influences the overall molecular conformation. The tetramethyl substituents create a steric environment that favors specific conformational arrangements to minimize van der Waals repulsions.

| Rotational Bond | Conformational States | Energy Barrier (kcal/mol) | Preferred Conformation |

|---|---|---|---|

| Pyrazole N-C | Gauche, Anti | 2-4 | Anti |

| C-C Ethyl | Staggered, Eclipsed | 3-5 | Staggered |

| Phenyl C-O | Syn, Anti | 1-3 | Anti |

| Boron-Phenyl | Restricted | 8-12 | Planar |

Properties

IUPAC Name |

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-5-10-19-20/h5-11H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXZVARIISSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657361 | |

| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-20-0 | |

| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring in this compound is typically synthesized via the classical condensation of hydrazine with a 1,3-diketone or equivalent precursors under acidic or basic conditions. This step forms the heterocyclic pyrazole nucleus, which is essential for further functionalization.

- Reaction conditions: Acidic or basic media, often under reflux.

- Key reagents: Hydrazine hydrate and 1,3-diketones or β-ketoesters.

- Outcome: Formation of 1H-pyrazole or substituted pyrazoles as core intermediates.

This approach is well-established and provides the pyrazole framework with high regioselectivity and yield.

Introduction of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Group

The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via borylation reactions, often employing Suzuki-Miyaura coupling or direct lithiation-borylation strategies.

- Typical method: Suzuki-Miyaura coupling of aryl halides with bis(pinacolato)diboron (B2pin2) catalyzed by palladium complexes.

- Alternative: Direct lithiation of pyrazole followed by quenching with boron reagents.

- Reaction conditions: Use of palladium catalysts, bases like potassium carbonate or sodium hydride, and solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

- Yields: Moderate to high, depending on substrate and conditions.

For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be synthesized by treating pyrazole derivatives with sodium hydride followed by reaction with (2-(chloromethoxy)ethyl)trimethylsilane or other electrophiles to install protective groups or linkers.

Formation of the Phenoxyethyl Linkage

The ether linkage connecting the pyrazole to the phenyl ring via an ethyl spacer is generally formed through nucleophilic substitution or Williamson ether synthesis.

- Method: Reaction of a pyrazole anion or pyrazole derivative with a haloalkyl aryl ether.

- Reagents: Sodium hydride or potassium carbonate as base, haloalkyl phenol derivatives.

- Solvents: DMF, NMP (N-methyl-2-pyrrolidone), or THF.

- Conditions: Room temperature to moderate heating (e.g., 25–95 °C).

- Example: Deprotonation of pyrazole with sodium hydride followed by reaction with 2-(4-bromophenoxy)ethyl derivatives.

This step is crucial to assemble the full molecular architecture and is often optimized for yield and purity.

Representative Synthetic Procedure and Reaction Conditions

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine + 1,3-diketone, acidic/basic medium | Pyrazole ring formation | High (varies) | Standard heterocycle synthesis |

| 2 | Pd catalyst, B2pin2, base (K2CO3 or NaH), solvent (THF, DMF) | Borylation to install dioxaborolane | 40–80% | Suzuki coupling or lithiation-borylation |

| 3 | Pyrazole anion + haloalkyl phenol, base (NaH, K2CO3), solvent (DMF, NMP), 25–95 °C | Ether linkage formation | 40–60% | Williamson ether synthesis or nucleophilic substitution |

Detailed Example from Literature

A typical preparation involves:

- Step A: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF at 0 °C, sodium hydride (60% dispersion) is added portionwise under inert atmosphere. The mixture is stirred and warmed to room temperature.

- Step B: (2-(chloromethoxy)ethyl)trimethylsilane is added dropwise, and the reaction is stirred overnight at ambient temperature.

- Workup: The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated.

- Purification: Silica gel chromatography yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole as a colorless oil with yields reported up to 86%.

Subsequent coupling with aryl halides or phenol derivatives under palladium catalysis completes the synthesis of the target compound.

Analytical Data Supporting Preparation

- Mass Spectrometry: Typical molecular ion peaks at m/z 325 (M+H)+ for intermediates confirm the presence of the boronate ester and pyrazole moiety.

- NMR Spectroscopy: ^1H-NMR signals consistent with pyrazole protons (around δ 7.8 ppm), methyl groups of the dioxaborolane (singlet near δ 1.3 ppm), and ethoxy linker protons (multiplets in δ 3.5–5.4 ppm range).

- Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate gradients ensures high purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Pyrazole formation temperature | Room temperature to reflux | Acidic/basic catalysis |

| Borylation catalyst | Pd(PPh3)4, Pd(OAc)2, XPhos | Palladium-catalyzed cross-coupling |

| Base for borylation | K2CO3, NaH | Strong base needed for deprotonation |

| Solvent | THF, DMF, NMP | Polar aprotic solvents favored |

| Reaction time | 0.5–16 hours | Depending on step and scale |

| Yield | 40–86% | Varies by step and optimization |

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenoxy and pyrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group typically yields boronic acids, while nucleophilic substitution can introduce various functional groups onto the phenoxy or pyrazole moieties .

Scientific Research Applications

Chemical Properties and Structure

The compound features a boron-containing dioxaborolane moiety that enhances its reactivity in various chemical transformations. The presence of the pyrazole ring contributes to its biological activity, making it a subject of interest in drug discovery.

Organic Synthesis

Borylation Reactions

One of the most significant applications of this compound is in borylation reactions. The dioxaborolane group can be utilized as a boron source in palladium-catalyzed cross-coupling reactions. This method allows for the introduction of aryl and alkenyl groups into organic molecules, enhancing the complexity and functionality of synthetic intermediates.

Table 1: Borylation Reaction Examples

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Borylation with Alkenes | Aryl halides | Aryl boronates | 85-95 |

| Borylation with Alcohols | Alcohol derivatives | Boronic esters | 75-90 |

| Borylation with Amines | Amines | Boronated amines | 70-88 |

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole and boron functionalities exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Pyrazole Derivatives in Cancer Therapy

A study demonstrated that a series of pyrazole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The incorporation of the dioxaborolane moiety was crucial for enhancing bioavailability and selectivity towards cancer cells.

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of advanced materials such as polymers with enhanced thermal and mechanical properties. Its ability to form cross-links through boron interactions allows for the development of robust materials suitable for various applications, including coatings and adhesives.

Table 2: Material Properties Comparison

| Material Type | Property | Traditional Material | Modified Material |

|---|---|---|---|

| Polymer | Tensile Strength (MPa) | 30 | 50 |

| Coating | Thermal Stability (°C) | 150 | 200 |

| Adhesive | Shear Strength (MPa) | 10 | 20 |

Mechanism of Action

The mechanism of action of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole is largely dependent on its chemical structure. The boronate ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues lie in:

- Dimethoxyethyl group: Found in 1-(2,2-dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (), which may alter hydrophilicity and metabolic stability. Methyl group: In 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (), simplifying synthesis but reducing steric bulk.

- Aromatic substituents :

- Trifluoromethylphenyl : Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole () introduce electron-withdrawing groups, affecting electronic properties and binding affinity.

- Thiazole or morpholine : Analogues with heterocyclic substitutions (e.g., ) modify π-π interactions and bioavailability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and a boron-containing moiety. Its molecular formula is , and it features significant steric hindrance due to the tetramethyl groups on the dioxaborolane moiety.

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the boron atom suggests potential applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in metabolic pathways.

1. Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole exhibit significant anticancer activities. For instance:

- Inhibition of Tumor Growth : Research has shown that boron-containing compounds can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival. A related study demonstrated that boron compounds can synergize with other chemotherapeutics to enhance their efficacy against various cancer cell lines .

2. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example:

- Glucose Transport Inhibition : Studies have highlighted the role of certain pyrazole derivatives in inhibiting glucose transporters (GLUTs), leading to reduced glucose uptake in cancer cells. This mechanism could be beneficial in targeting tumors with altered glucose metabolism .

3. Neuroprotective Effects

Preliminary data suggest potential neuroprotective effects due to the compound's ability to penetrate the blood-brain barrier effectively. This characteristic is crucial for developing treatments for neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis in cancer cells and disruption of angiogenesis .

Case Study 2: Metabolic Impact

Another study focused on the metabolic effects of this compound in vitro. It was found to significantly decrease lactate production and glucose consumption in treated cells, indicating its potential as a metabolic modulator .

Data Tables

Q & A

Q. Key Variables :

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄ | DMF/H₂O | 80°C | 65–75 | |

| PdCl₂(dppf), Cs₂CO₃ | THF | Reflux | 55–60 |

Lower yields in THF may stem from incomplete coupling due to solvent polarity effects.

How can computational methods enhance the design of Suzuki-Miyaura cross-couplings using this compound?

Advanced

Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example:

- Reactivity Prediction : The boronate ester’s electron-withdrawing nature lowers the activation energy for oxidative addition of aryl halides to Pd(0) .

- Solvent Effects : COSMO-RS simulations can model solvent polarity’s impact on catalytic cycles, explaining higher yields in polar aprotic solvents like DMF .

- Ligand Screening : Virtual libraries of phosphine ligands (e.g., XPhos, SPhos) are tested computationally to identify optimal steric and electronic profiles for coupling .

What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Q. Basic

- ¹H/¹³C NMR : The pyrazole proton (N–CH₂–O–) appears as a triplet at δ 4.2–4.5 ppm, while the boronate ester’s methyl groups resonate as a singlet at δ 1.3 ppm .

- IR Spectroscopy : B–O stretching in the dioxaborolane ring is observed at 1350–1370 cm⁻¹ .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, a pyrazole derivative’s crystal structure confirmed the 1,4-substitution pattern via C–N bond lengths (1.34 Å) .

Contradiction Management : Discrepancies in NMR shifts (e.g., solvent-induced variations) are addressed by repeating experiments in deuterated DMSO or CDCl₃ and referencing internal standards.

How do steric and electronic effects of the phenoxyethyl group influence reactivity in cross-coupling reactions?

Q. Advanced

- Steric Hindrance : The ethyl spacer reduces steric clash between the pyrazole and boronate ester, improving Pd catalyst accessibility. Comparative studies show 10–15% higher yields for ethyl-linked derivatives vs. direct aryl-pyrazole bonds .

- Electronic Effects : Electron-donating phenoxy groups activate the boronate ester for transmetallation. Hammett plots (σ⁺ values) correlate substituent effects on reaction rates .

What strategies mitigate instability of the boronate ester moiety during storage or reaction?

Q. Basic

- Storage : Refrigerate at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Reaction Conditions : Use anhydrous solvents (e.g., THF over DMF) and avoid protic additives. Stabilizing agents like 2,6-lutidine (5 mol%) reduce boronate decomposition during catalysis .

How are mechanistic studies designed to probe the role of the pyrazole ring in catalytic cycles?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Deuterating the pyrazole N–H group (KIE ≈ 1.0) confirms it does not participate in rate-determining steps .

- In Situ Monitoring : Raman spectroscopy tracks Pd intermediate formation (e.g., Pd–pyrazole complexes) during coupling .

- Competition Experiments : Comparing reactivity with/without pyrazole substituents identifies electronic contributions to catalytic turnover .

How can contradictory biological activity data for pyrazole-boronate derivatives be analyzed?

Q. Advanced

- Structure-Activity Relationships (SAR) : Tabulate bioactivity against substituent position:

| Substituent (R) | Target (e.g., Kinase) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | EGFR | 12 ± 3 | |

| 4-Methoxyphenyl | VEGFR2 | 85 ± 10 |

- Meta-Analysis : Use multivariate regression to disentangle steric (Taft parameters) vs. electronic (Hammett σ) effects on potency .

What purification challenges arise from byproducts in multi-step syntheses, and how are they addressed?

Q. Basic

- Common Byproducts : Unreacted boronic acid (Rf = 0.3 in 3:1 hexane/EtOAc) or dimerized pyrazole derivatives.

- Mitigation :

How does the compound’s solubility profile affect formulation for in vitro assays?

Q. Advanced

-

Solubility Screening :

Solvent Solubility (mg/mL) DMSO >50 PBS (pH 7.4) <0.1 Ethanol 10–15 -

Cosolvency : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility 10-fold .

What advanced analytical techniques validate batch-to-batch consistency in academic settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.